molecular formula C8H9N3S2 B14644713 [(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate CAS No. 54029-88-8

[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate

Katalognummer: B14644713
CAS-Nummer: 54029-88-8
Molekulargewicht: 211.3 g/mol
InChI-Schlüssel: VTSFYUMTCQXCPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate is an organic compound that features both amine and thiocyanate functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate typically involves the reaction of 3,4-diaminophenyl sulfide with methyl thiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: [(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to a thiol or amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology

Its amine groups can interact with biological targets, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in

Eigenschaften

CAS-Nummer

54029-88-8

Molekularformel

C8H9N3S2

Molekulargewicht

211.3 g/mol

IUPAC-Name

(3,4-diaminophenyl)sulfanylmethyl thiocyanate

InChI

InChI=1S/C8H9N3S2/c9-4-12-5-13-6-1-2-7(10)8(11)3-6/h1-3H,5,10-11H2

InChI-Schlüssel

VTSFYUMTCQXCPG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1SCSC#N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.